

# Revaprazan Hydrochloride: A Technical Guide to a Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Revaprazan Hydrochloride |           |
| Cat. No.:            | B118499                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Revaprazan hydrochloride, a member of the potassium-competitive acid blocker (P-CAB) class of drugs, represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), revaprazan offers a distinct mechanism of action characterized by rapid, competitive, and reversible inhibition of the gastric H+,K+-ATPase. This technical guide provides an in-depth overview of **revaprazan** hydrochloride, focusing on its core pharmacology, mechanism of action, and key experimental data. Detailed methodologies for pivotal preclinical and clinical assessments are presented, alongside a comprehensive summary of its physicochemical, pharmacokinetic, and pharmacodynamic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel acid-suppressive therapies.

## Introduction

Gastric acid suppression is a cornerstone in the treatment of a spectrum of gastrointestinal conditions, including gastritis, and peptic ulcers.[1] For decades, proton pump inhibitors (PPIs) have been the standard of care. However, their mechanism of irreversible inhibition and requirement for acid activation can lead to a delayed onset of action and variability in efficacy.

[1] Revaprazan hydrochloride (YH-1885) emerges as a next-generation acid suppressant, classified as a potassium-competitive acid blocker (P-CAB).[2] It directly and reversibly



competes with potassium ions (K+) for binding to the gastric H+,K+-ATPase, the final step in the gastric acid secretion pathway.[1][3] This mode of action translates to a faster onset of acid suppression and a predictable dose-dependent effect.[4]

# **Physicochemical Properties**

**Revaprazan hydrochloride** is the hydrochloride salt of revaprazan, a lipophilic, weak base.[4] Its chemical and physical properties are summarized in the table below.

| Property          | Value                                                                                                                       | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | N-(4-fluorophenyl)-4,5-<br>dimethyl-6-(1-methyl-3,4-<br>dihydro-1H-isoquinolin-2-<br>yl)pyrimidin-2-<br>amine;hydrochloride | [4]       |
| Molecular Formula | C22H23FN4·HCI                                                                                                               |           |
| Molecular Weight  | 398.90 g/mol                                                                                                                |           |
| CAS Number        | 178307-42-1                                                                                                                 | [4]       |
| рКа               | 7.26 ± 0.10                                                                                                                 | [5]       |
| Appearance        | Not specified in search results                                                                                             |           |

## **Mechanism of Action**

The primary therapeutic target of revaprazan is the gastric H+,K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining.[1] This enzyme is responsible for the final step of acid secretion, exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+).[1]

## **Gastric Acid Secretion Signaling Pathway**

The secretion of gastric acid is a complex process regulated by multiple signaling pathways that converge on the activation of the H+,K+-ATPase. The main stimulants are histamine, acetylcholine, and gastrin.[1] Histamine, released from enterochromaffin-like (ECL) cells, binds



to H2 receptors on parietal cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of the proton pump.[1]



Click to download full resolution via product page

Diagram 1: Gastric Acid Secretion Pathway and Site of Revaprazan Action

## **Molecular Mechanism of Inhibition**

**Revaprazan hydrochloride** acts as a potassium-competitive acid blocker.[3] It concentrates in the acidic environment of the parietal cell canaliculus, where it becomes protonated.[4] In its protonated form, revaprazan competitively and reversibly binds to the potassium-binding site of the H+,K+-ATPase.[6] This binding prevents the conformational changes necessary for the exchange of H+ and K+ ions, thereby inhibiting the secretion of gastric acid.[1]





Click to download full resolution via product page

Diagram 2: Logical Relationship of Revaprazan's Competitive Inhibition

# In Vitro and In Vivo Potency

The inhibitory activity of revaprazan on the H+,K+-ATPase has been quantified in both in vitro and in vivo studies.

| Parameter | Value                                  | Condition | Reference |
|-----------|----------------------------------------|-----------|-----------|
| IC50      | 0.350 μΜ                               | pH 6.1    | [5]       |
| Ki        | Not explicitly found in search results | -         |           |

## **Pharmacokinetics**

Pharmacokinetic studies have been conducted in both preclinical species and humans to characterize the absorption, distribution, metabolism, and excretion of revaprazan.

## **Preclinical Pharmacokinetics**



Pharmacokinetic studies in rats and dogs indicated low oral bioavailability, which was suggested to be due to a first-pass effect and poor water solubility.[6]

| Species | Dose             | Route            | Cmax             | Tmax             | AUC              | t1/2             | Referen<br>ce |
|---------|------------------|------------------|------------------|------------------|------------------|------------------|---------------|
| Rat     | Not<br>specified | Not<br>specified | Not<br>specified | Not<br>specified | Not<br>specified | Not<br>specified | [6]           |
| Dog     | Not<br>specified | Not<br>specified | Not<br>specified | Not<br>specified | Not<br>specified | Not<br>specified | [6]           |

# **Human Pharmacokinetics**

In healthy male volunteers, revaprazan is rapidly absorbed and eliminated.

| Dose                                     | Cmax                | Tmax                | AUC                 | t1/2                | Reference |
|------------------------------------------|---------------------|---------------------|---------------------|---------------------|-----------|
| 100-200 mg<br>(single dose,<br>Day 1)    | Not specified       | 1.7 - 1.8 h         | Not specified       | 2.2 - 2.4 h         | [7]       |
| 100-200 mg<br>(multiple<br>doses, Day 7) | Similar to<br>Day 1 | Similar to<br>Day 1 | Similar to<br>Day 1 | Similar to<br>Day 1 | [7]       |

# **Clinical Efficacy: Pharmacodynamics**

The clinical efficacy of revaprazan is primarily assessed by its ability to increase intragastric pH.



| Study<br>Population                               | Dose                           | Day                            | Median<br>Intragastric<br>pH (24h) | % Time pH<br>> 4 (24h)         | Reference |
|---------------------------------------------------|--------------------------------|--------------------------------|------------------------------------|--------------------------------|-----------|
| Healthy Male<br>Volunteers                        | 100 mg                         | 1                              | Dose-<br>dependent<br>increase     | Dose-<br>dependent<br>increase | [4]       |
| 7                                                 | Dose-<br>dependent<br>increase | Dose-<br>dependent<br>increase | [4]                                |                                |           |
| 150 mg                                            | 1                              | Dose-<br>dependent<br>increase | Dose-<br>dependent<br>increase     | [4]                            |           |
| 7                                                 | Dose-<br>dependent<br>increase | Dose-<br>dependent<br>increase | [4]                                |                                | _         |
| 200 mg                                            | 1                              | 3.3                            | 28.1%                              | [6][7]                         | _         |
| 7                                                 | 3.9                            | 34.2%                          | [6][7]                             |                                |           |
| Healthy Male<br>Volunteers<br>(vs.<br>Tegoprazan) | 200 mg                         | 1                              | -                                  | 25.1%                          | [1][7]    |
| 7                                                 | -                              | 25.3%                          | [1][7]                             |                                |           |

# Experimental Protocols In Vitro H+,K+-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of revaprazan on gastric H+,K+-ATPase activity.

### Materials:

• H+,K+-ATPase enriched microsomes (e.g., from hog gastric mucosa)



- Revaprazan hydrochloride
- ATP (Adenosine triphosphate)
- Tris-HCl buffer
- MgCl2
- KCI
- Assay buffer (e.g., pH 6.1 and 7.4)
- Reagents for phosphate determination (e.g., ammonium molybdate, malachite green)
- Spectrophotometer

### Procedure:

- Enzyme Preparation: Gastric H+,K+-ATPase enriched microsomes are prepared from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) through differential centrifugation. The protein concentration of the microsomal preparation is determined.
- Incubation: The H+,K+-ATPase enriched microsomes are pre-incubated with various concentrations of revaprazan hydrochloride in a buffer at a specific pH (e.g., pH 6.1) for a defined period (e.g., 30 minutes) at 37°C. A control group without the inhibitor is also included.
- Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP in the presence of MgCl2 and KCl. The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C.
- Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., trichloroacetic acid).
- Measurement of ATPase Activity: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified colorimetrically. This is a measure of the H+,K+-ATPase activity.







• Data Analysis: The percentage of inhibition of H+,K+-ATPase activity at each concentration of revaprazan is calculated relative to the control. The IC50 value, the concentration of revaprazan that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.





Click to download full resolution via product page

Diagram 3: Experimental Workflow for In Vitro H+,K+-ATPase Inhibition Assay



# In Vivo Measurement of Gastric Acid Secretion (Pylorus Ligation Model)

Objective: To evaluate the in vivo antisecretory effect of revaprazan in a rat model of gastric acid secretion.

#### Materials:

- Wistar or Sprague-Dawley rats
- · Revaprazan hydrochloride
- Anesthetic (e.g., urethane, isoflurane)
- Surgical instruments
- Saline solution
- pH meter or titrator

#### Procedure:

- Animal Preparation: Rats are fasted overnight with free access to water.
- Anesthesia and Surgery: The animals are anesthetized. A midline abdominal incision is
  made to expose the stomach. The pylorus, the junction between the stomach and the small
  intestine, is carefully ligated with a suture to prevent the passage of gastric contents.
- Drug Administration: **Revaprazan hydrochloride**, dissolved in a suitable vehicle, is administered to the test group of animals (e.g., orally or intraduodenally). A control group receives the vehicle only.
- Gastric Content Collection: After a specific period (e.g., 4 hours), the animals are euthanized.
   The esophagus is clamped, and the stomach is carefully removed.
- Measurement of Gastric Secretion: The gastric contents are collected into a graduated centrifuge tube. The volume of the gastric juice is measured. The acidity of the gastric juice



is determined by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH (e.g., pH 7.0) or by using a pH meter.

Data Analysis: The total acid output is calculated and expressed as μEq/hour. The
percentage of inhibition of gastric acid secretion in the revaprazan-treated group is
calculated relative to the control group.

### Conclusion

Revaprazan hydrochloride is a potent and rapidly acting potassium-competitive acid blocker with a well-defined mechanism of action. Its reversible and competitive inhibition of the gastric H+,K+-ATPase offers a distinct pharmacological profile compared to traditional PPIs. The data presented in this technical guide, including its physicochemical properties, in vitro and in vivo potency, and pharmacokinetic and pharmacodynamic characteristics, underscore its potential as an effective therapeutic agent for the management of acid-related gastrointestinal disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of gastroenterology and drug discovery. Further research to elucidate its binding kinetics, including the determination of its Ki value, will provide a more complete understanding of its interaction with the proton pump.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacodynamics of tegoprazan and revaprazan after single and multiple oral doses in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis [gutnliver.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]



- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Revaprazan Hydrochloride: A Technical Guide to a Potassium-Competitive Acid Blocker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118499#revaprazan-hydrochloride-as-a-potassium-competitive-acid-blocker]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com